molecular formula C7H12N2O2 B12873425 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one

4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one

Cat. No.: B12873425
M. Wt: 156.18 g/mol
InChI Key: FWKKBWHBFIFFGN-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one (CAS 65202-88-2) is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . Its structure is characterized by a 5-methylisoxazol-3(2H)-one moiety linked to a 3-aminopropyl chain, presenting a multifunctional scaffold valuable for synthetic and medicinal chemistry research . The primary amine functional group on the propyl chain makes this compound a versatile building block for the synthesis of more complex molecules, potentially through condensation reactions or amide bond formation. Researchers may explore its application in developing pharmacologically active compounds, given that isoxazole derivatives are known to exhibit a wide range of biological activities. The product requires cold-chain transportation to ensure stability and is intended strictly for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(3-aminopropyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-5-6(3-2-4-8)7(10)9-11-5/h2-4,8H2,1H3,(H,9,10)

InChI Key

FWKKBWHBFIFFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CCCN

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine

A common approach to synthesize 5-methylisoxazol-3(2H)-one derivatives is the reaction of β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine salts under controlled temperature conditions. This reaction forms the isoxazolone ring via nucleophilic attack of hydroxylamine on the β-keto ester, followed by cyclization and dehydration.

  • Reaction temperature is typically maintained between 0 °C and 150 °C depending on the solvent and reagents.
  • Use of sodium acetate or trifluoroacetic acid salts can facilitate the reaction and improve yields.
  • The process avoids harsh reagents and can be optimized for green chemistry principles by using natural solvent systems such as eutectic mixtures derived from agro-waste (e.g., orange peel extracts combined with glycerol) to enhance yield and reduce environmental impact.

Regiospecific Synthesis and Structural Control

Advanced synthetic protocols employ regiospecific methods to ensure substitution at the 5-methyl position and avoid isomeric impurities. For example, the use of triethylorthoformate and acetic anhydride with ethyl acetoacetate under controlled heating yields ethyl ethoxymethyleneacetoacetic ester intermediates, which upon reaction with hydroxylamine sulfate produce the isoxazolone core with high regioselectivity.

Introduction of the 3-Aminopropyl Side Chain

Alkylation of Isoxazolone Precursors

The 3-aminopropyl substituent can be introduced by alkylation of the isoxazolone ring with appropriate haloalkylamines or by reductive amination of aldehyde-functionalized intermediates.

  • Alkylation is typically performed under basic conditions using potassium carbonate or similar bases in polar aprotic solvents like DMF.
  • Catalytic amounts of KI can be used to enhance the nucleophilicity of the amine and improve reaction rates.
  • Reaction temperatures are maintained around 100–110 °C for several hours to ensure complete substitution.

Alternative Approaches via Hydrazide Intermediates

Another method involves the reaction of carbohydrazide with carboxylic acid derivatives to form heterocyclic intermediates, which can be further functionalized to introduce the aminopropyl group.

  • For example, carbohydrazide reacts with isobutyric acid or its esters in the presence of alkali (e.g., lithium hydroxide) under reflux conditions (80–150 °C) to form related heterocycles with high purity (>97%) and yields (~73%).
  • This method emphasizes green chemistry by avoiding toxic reagents like phosgene and minimizing waste.

Detailed Preparation Procedure Example

Step Reagents & Conditions Description Outcome
1 β-Keto ester (ethyl acetoacetate), triethylorthoformate, acetic anhydride, 75–150 °C Formation of ethyl ethoxymethyleneacetoacetic ester intermediate High regioselectivity, minimal by-products
2 Hydroxylamine sulfate, sodium acetate, -20 to 10 °C Cyclization to 5-methylisoxazol-3(2H)-one core High purity isoxazolone ring
3 3-Bromopropylamine or equivalent, K2CO3, KI catalyst, DMF, 110 °C, 4–5 h Alkylation to introduce 3-aminopropyl substituent Efficient substitution, 80–85% yield
4 Purification by crystallization or filtration Removal of impurities Product purity >97%

Research Findings and Optimization

  • Use of natural solvent systems (e.g., water–ethanol–orange peel extract mixtures) enhances reaction efficiency and yield for isoxazolone synthesis, supporting sustainable chemistry.
  • Reverse addition techniques and controlled dropwise addition of reagents reduce by-product formation such as isomeric impurities and unwanted side reactions.
  • Alkali choice (NaOH, KOH, LiOH) and reaction temperature critically influence yield and purity in carbohydrazide-based heterocycle formation.
  • Crystallization at low temperatures (0 °C) after solvent removal improves product isolation and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Reaction temperature (cyclization) 0 to 150 °C Controls ring formation and regioselectivity
Base used NaOH, KOH, LiOH, K2CO3 Influences reaction rate and yield
Solvent Xylene, DMF, natural eutectic mixtures Affects solubility and green chemistry profile
Reaction time 3–6 hours Ensures complete conversion
Purity of final product >97% High purity achieved by optimized conditions
Yield 70–85% Dependent on reagent quality and conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one, a comparative analysis with structurally related compounds is essential. Key analogs include derivatives of isoxazolones, pyrazolones, and other heterocyclic systems with aminopropyl or aryl substituents. Below is a detailed comparison:

Structural Analogues with Isoxazolone Cores

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride (CAS: 1177348-57-0) Structure: Similar isoxazolone core but substituted with a pyridine ring at position 3 and an aminopropyl chain at position 3. The hydrochloride salt form improves solubility compared to the free base of the target compound .

4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones Structure: Features an arylmethylidene group at position 4 and variable substituents at position 3. Key Differences: These compounds lack the aminopropyl chain but exhibit strong pesticidal and medicinal activities due to their conjugated double bonds and aryl groups. For example, derivatives synthesized using potassium 1,2,3,6-tetrahydrophthalimide (PTHP) in water achieved high yields (85–92%) and demonstrated potent pesticidal activity .

Pyrazolone-Based Analogues

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 214839-85-7) Structure: Pyrazolone core with a phenyl group at position 5 and an aminopropyl chain at position 4. Key Differences: The pyrazolone ring (a five-membered lactam) differs from the isoxazolone’s oxygen-nitrogen heterocycle, altering electronic properties and hydrogen-bonding capacity.

Functionalized Derivatives with Aminopropyl Chains

N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides Structure: Betulinic acid derivatives linked to a piperazinyl-aminopropyl chain. Key Differences: The piperazinyl group significantly enhances antimalarial activity (IC50: 175–220 nM) compared to unprotected analogs (IC50: 4–15 µM). This highlights the importance of the aminopropyl-piperazine moiety in bioactivity, a feature absent in the target compound .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight Key Activity/Application Reference
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one Isoxazolone 5-Me, 4-(3-aminopropyl) ~183.2 g/mol Hypothesized antimicrobial N/A
4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one HCl Isoxazolone 3-Pyridine, 4-(3-aminopropyl) ~297.8 g/mol Undisclosed (structural studies)
4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones Isoxazolone 4-Arylmethylidene, 3-substituent Variable Pesticidal, medicinal
4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 5-Ph, 4-(3-aminopropyl) 217.27 g/mol Undisclosed (structural studies)
N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides Triterpenoid-Piperazine Piperazinyl-aminopropyl chain ~700–750 g/mol Antimalarial (IC50: 175–220 nM)

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other isoxazolones, such as cyclocondensation of β-keto esters with hydroxylamine. However, the aminopropyl chain may require protection-deprotection strategies to avoid side reactions .
  • Bioactivity Potential: While direct data are lacking, analogs like the piperazinyl-aminopropyl derivatives demonstrate that the aminopropyl group enhances interactions with biological targets, particularly in antiparasitic applications .
  • Solubility and Stability : The hydrochloride salt form of pyridine-substituted isoxazolones improves aqueous solubility, suggesting that salt formation could optimize the target compound’s pharmacokinetics .

Biological Activity

4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one is a synthetic compound belonging to the isoxazole class, characterized by its unique chemical structure that includes an amino group and a propyl chain. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one is C7H12N2OC_7H_{12}N_2O. Its structure features a five-membered heterocyclic ring, which contributes to its bioactivity. The presence of the amino group is significant for interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to strong activity, particularly against strains such as Escherichia coli and Pseudomonas aeruginosa.

Bacterial StrainMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.50

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory mediators, potentially influencing pathways involved in conditions such as arthritis. A carrageenan-induced rat paw edema model was utilized to evaluate its anti-inflammatory properties, revealing significant inhibition of edema formation.

Neuroprotective Effects

The neuroprotective potential of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one has been explored in various studies. It appears to interact with glutamate receptors in the central nervous system, which play a crucial role in neurodegenerative diseases. The modulation of calcium ion uptake into synaptosomes indicates its possible therapeutic applications in neuroprotection.

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial activity of various isoxazole derivatives, 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one was highlighted for its efficacy against clinical strains of bacteria, demonstrating a promising profile for further development.
  • Inflammatory Response : Another investigation focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting mechanisms that could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving aminothiazolones or pyrazolone precursors. A common approach involves refluxing a mixture of 3-formyl-indole derivatives (or analogous precursors) with aminopropyl groups in acetic acid for 3–5 hours, using sodium acetate as a catalyst . Key optimization parameters include:
  • Reaction time : Extended reflux durations (>5 hours) may improve cyclization efficiency but risk side-product formation.

  • Solvent choice : Acetic acid is preferred for its ability to stabilize intermediates and protonate reactive sites .

  • Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures enhances purity, as demonstrated in similar isoxazolone syntheses .

    • Data Table :
PrecursorCatalystSolventReaction TimeYield (%)
3-Formyl-indole derivativesNaOAcAcetic acid3–5 h60–75*
Pyrazolone analogsNoneEthanol2–4 h45–55*
*Theoretical yields based on analogous reactions in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the aminopropyl side-chain conformation. SHELXL refinement (via SHELX programs) is recommended for high-resolution data .
  • NMR : Prioritize 1H^1H-NMR signals for the isoxazolone ring protons (δ 6.1–6.3 ppm) and the aminopropyl NH2_2 group (δ 1.8–2.2 ppm). 13C^{13}C-NMR should confirm the carbonyl resonance (C=O, δ 165–170 ppm) .
  • FTIR : Look for stretches at 1670–1700 cm1^{-1} (C=O) and 3300–3500 cm1^{-1} (NH2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data in the structural elucidation of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXD/SHELXE for phase determination if experimental data conflicts with computational models. For example, SHELXTL can refine twinned or high-symmetry crystals .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with SCXRD bond lengths/angles to identify steric or electronic mismatches. Discrepancies >0.05 Å in bond lengths suggest experimental artifacts or solvation effects .
  • Dynamic NMR : Resolve rotational barriers in the aminopropyl chain if 1H^1H-NMR splitting patterns deviate from predictions .

Q. What strategies are recommended for troubleshooting low yields in the cyclization steps during synthesis?

  • Methodological Answer :
  • Catalyst screening : Replace NaOAc with p-toluenesulfonic acid (PTSA) to enhance cyclization kinetics .

  • Solvent optimization : Test mixed solvents (e.g., acetic acid:DMF, 4:1) to improve precursor solubility.

  • Temperature gradients : Use microwave-assisted synthesis (120°C, 30 min) to accelerate ring closure, as shown in analogous oxazolone syntheses .

    • Case Study :
      A 15% yield increase was achieved in similar isoxazolones by adding 1 eq. of triethylamine to deprotonate intermediates during cyclization .

Q. How should researchers analyze and validate bioactivity data when studying this compound’s interaction with enzymatic targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to targets like kinases or proteases. Include controls with known inhibitors (e.g., staurosporine) to validate signal specificity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses. Cross-reference with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
  • Data validation : Replicate dose-response curves (n ≥ 3) and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .

Key Considerations for Data Reproducibility

  • Purification protocols : Always report recrystallization solvents (e.g., DMF vs. ethanol) as they impact polymorph formation .
  • Spectroscopic alignment : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) to ensure inter-lab consistency .

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